molecular formula C7H3ClF3NO2 B1589544 2-Chloro-6-(trifluoromethyl)isonicotinic acid CAS No. 796090-23-8

2-Chloro-6-(trifluoromethyl)isonicotinic acid

Cat. No. B1589544
M. Wt: 225.55 g/mol
InChI Key: OMXMPMNUSMLQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 . Its IUPAC name is 2-chloro-6-(trifluoromethyl)isonicotinic acid .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(trifluoromethyl)isonicotinic acid is 1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)isonicotinic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Agrochemical Industry

  • Application : Trifluoromethylpyridine (TFMP) derivatives, which include “2-Chloro-6-(trifluoromethyl)isonicotinic acid”, are used in the protection of crops from pests .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

  • Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Laboratory Chemicals

  • Application : “2-Chloro-6-(trifluoromethyl)isonicotinic acid” is used as a laboratory chemical .
  • Results : The outcomes of these procedures would depend on the specific experiment being conducted .

Food, Drug, Pesticide or Biocidal Product Use

  • Application : This compound is used in the food and drug industry, pesticide industry, and in biocidal products .
  • Results : The outcomes would depend on the specific product and its use .

Synthetic Chemical Inducers of Plant Immunity

  • Application : Synthetic chemical inducers of plant immunity stimulate or prime the endogenous immunity of plants to combat pathogenic invasions .
  • Results : The outcomes would depend on the specific plant and pathogen being studied .

Laboratory Chemicals and Other Uses

  • Application : “2-Chloro-6-(trifluoromethyl)isonicotinic acid” is used as a laboratory chemical and in the food, drug, pesticide, and biocidal product industries .
  • Results : The outcomes would depend on the specific experiment or product .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXMPMNUSMLQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459100
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)isonicotinic acid

CAS RN

796090-23-8
Record name 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.1 g of 2-chloro-4-iodo-6-trifluoromethyl-pyridine (3.58 mmol) in 15 ml THF under argon at −75° C., were added 2.2 ml of n-BuLi (1.6 M in hexane) within 15 min (temperature kept between −72° C. and −75° C.). After 5 additional min stirring at −75° C., the reaction mixture was poured on an excess of freshly crushed dry ice and stirred until RT was reached. The reaction mixture was then concentrated in vacuo, the remaining residue treated with 2M aqueous HCl and the resulting mixture was extrated with diethylether. The combined organic phases were washed with water, and then extracted with saturated NaHCO3 solution. The aqueous phase was then acidified with concentrated HCl, extracted twice with diethylether and the combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was recrystalized from 12 ml hot n-hexane, leading to 0.459 g (56%) of 2-chloro-6-trifluoromethyl-isonicotinic acid as an off-white solid. MS: 224.0 (M−H)−.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(trifluoromethyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(trifluoromethyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.